2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone
Overview
Description
“2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone” is a chemical compound with the molecular formula C6H3Br2ClOS . It is used for industrial and scientific research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of carbon ©, hydrogen (H), bromine (Br), chlorine (Cl), oxygen (O), and sulfur (S) atoms .Scientific Research Applications
Cyclization Reactions : Compounds similar to 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone have been used in cyclization reactions. For instance, 2-(2-chloro-4-nitrophenylsulfonyl)-1-(2-thienyl)ethanone was used in cyclization processes to produce heterocyclic compounds, highlighting its role in synthesizing new chemical entities (Fan, Cao, Xu, & Zhang, 1998).
Enzymatic Processes in Drug Synthesis : Analogous chloro-ethanone compounds have been employed in enzymatic processes for the synthesis of chiral intermediates used in drug production. For example, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a chiral intermediate for Ticagrelor, was synthesized from a related chloro-ethanone compound using a ketoreductase (Guo, Tang, Yang, Ni, Zhang, & Chen, 2017).
Biotransformation for Chiral Synthesis : Similar chloro-ethanone derivatives have been used in biotransformation processes to synthesize chiral intermediates for antifungal agents. This demonstrates the potential of using microbial biocatalysis for enantioselective synthesis, as seen with a bacterial strain transforming 2-chloro-1-(2,4-dichlorophenyl) ethanone (Miao, Liu, He, & Wang, 2019).
Antimycotic Activity : Derivatives of benzo[b]thienylmethyl ethers, structurally related to this compound, have been synthesized and tested for antimycotic activity. This indicates the potential use of similar compounds in developing new antifungal drugs (Raga, Moreno-Mañas, Cuberes, Palacín, Castello, & Ortiz, 1992).
Synthesis of Heterocyclic Compounds : Compounds like 1-(2-chloro-5-nitrophenyl)ethanone, related to the chemical , have been used in the synthesis of aminobenzo[b]thiophenes, demonstrating their utility in creating diverse heterocyclic structures (Androsov, Solovyev, Petrov, Butcher, & Jasinski, 2010).
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Properties
IUPAC Name |
2-chloro-1-(3,4-dibromothiophen-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2ClOS/c7-3-2-11-6(5(3)8)4(10)1-9/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHYHNZCCIEQQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)C(=O)CCl)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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